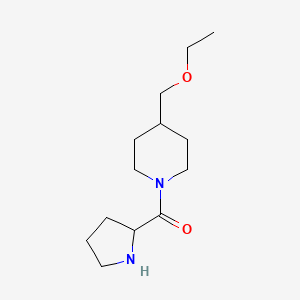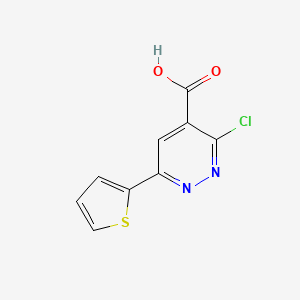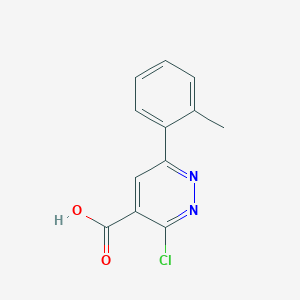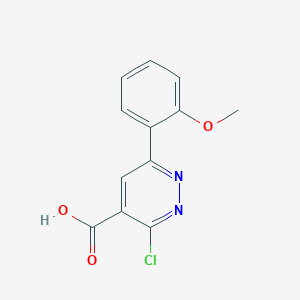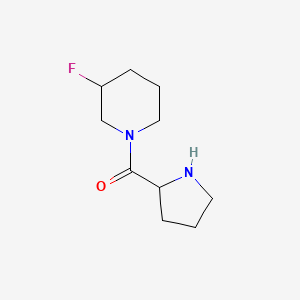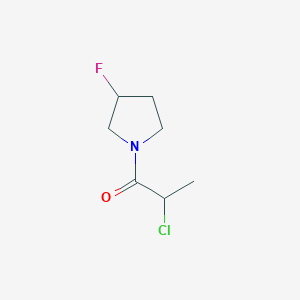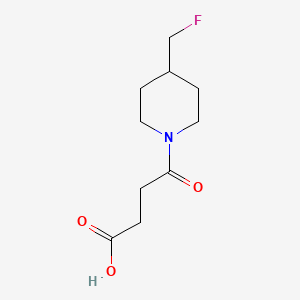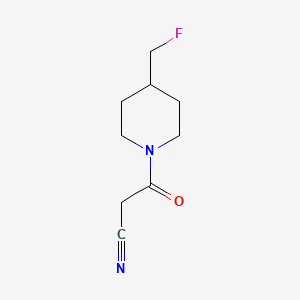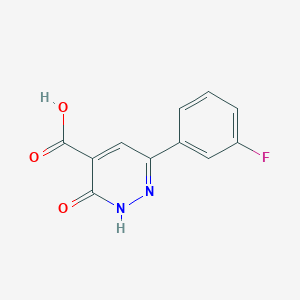
6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Vue d'ensemble
Description
The compound is a pyridazine derivative with a carboxylic acid group and a fluorophenyl group attached. Pyridazine is a basic aromatic ring with two nitrogen atoms. The presence of the fluorophenyl group suggests that the compound could have interesting chemical properties due to the electronegativity of the fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic pyridazine ring. The fluorophenyl group would add some electron density to the molecule, which could affect its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, carboxylic acids can participate in condensation reactions to form amides, esters, and anhydrides .Physical And Chemical Properties Analysis
Based on the functional groups present, this compound is likely to be solid at room temperature. The presence of the carboxylic acid group suggests that it would be somewhat polar and could therefore form hydrogen bonds .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Synthesis and Antibacterial Activity
The antibacterial activities of pyridonecarboxylic acids and their analogues, including fluoroquinolone-based compounds, have been extensively studied. One study focused on the synthesis and structure-activity relationships of 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid and its analogues, demonstrating the influence of electron densities on the oxygen atoms of 3-carboxyl and 4-oxo groups on antibacterial activity in vitro (Mu, Guo, & Zhang, 1989).
Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds
Another research synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated their antifungal and antibacterial activities, establishing a methodological basis for developing potential antibacterial agents (Patel & Patel, 2010).
Potential Anticancer Applications
Synthesis of Anticancer Intermediates
Research on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid highlights its significance as an intermediate for biologically active anticancer drugs. A rapid and efficient synthesis method was developed, contributing to the broader efforts in anticancer drug development (Zhang et al., 2019).
Cytotoxic and Antioxidant Evaluation
Another study synthesized heterocyclic compounds for screening cytotoxic and antioxidant activities, providing insights into the development of potential therapeutic agents. The research underscores the versatility of fluoroquinolone derivatives in addressing various pathological conditions (Iosr, Kolanpaka, & Gade, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIGXSBMCAUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



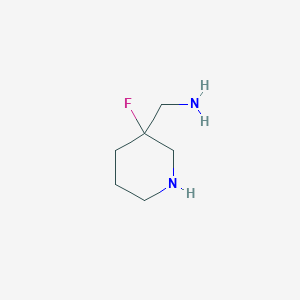
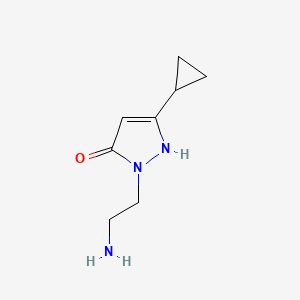
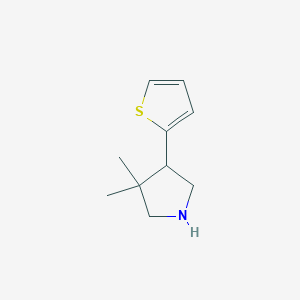
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)
